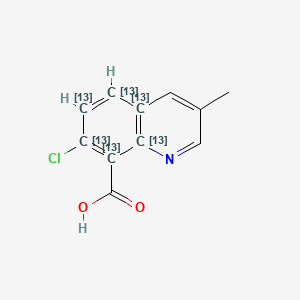

Quinmerac-13C6

Descripción general

Descripción

Quinmerac-13C6 is a labeled analogue of Quinmerac, which is an auxin-type herbicide. It is used primarily in scientific research, particularly in the fields of proteomics and environmental studies. The compound is characterized by its molecular formula C5(13C)6H8ClNO2 and a molecular weight of 227.60 .

Métodos De Preparación

The preparation of Quinmerac involves reacting 2-amino-6-chlorobenzonitrile with methacrolein in the presence of an acid and an oxidizing agent . This process results in the formation of Quinmerac through a series of cyclization and hydrolysis reactions . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Análisis De Reacciones Químicas

Quinmerac-13C6 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Aromatic substitutions are common, especially in the presence of electrophilic reagents.

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are typically quinoline derivatives and substituted quinoline compounds.

Aplicaciones Científicas De Investigación

Quinmerac-13C6 has a broad spectrum of applications across multiple scientific fields:

Agriculture: Used as a selective herbicide to control weed growth in crops such as cereals, rape, and beet.

Pharmaceuticals: Explored for its potential in drug development, including drug discovery and formulation.

Environmental Management: Utilized in managing invasive plant species and preserving biodiversity.

Industrial Processes: Serves as a reagent or catalyst in various chemical processes, enhancing the efficiency of chemical reactions.

Mecanismo De Acción

Quinmerac-13C6 acts as an enzyme inhibitor by binding to specific enzymes and altering their activity. This inhibition disrupts critical metabolic pathways in plants and microorganisms, contributing to its effectiveness as a herbicide and in drug development . The compound’s mechanism involves over-expression of auxin-responsive genes, leading to metabolic changes and eventual plant death .

Comparación Con Compuestos Similares

Quinmerac-13C6 is similar to other auxin-type herbicides such as quinclorac and dicamba. it is unique in its specific molecular structure and labeled carbon atoms, which make it particularly useful in scientific research for tracking and studying metabolic pathways . Similar compounds include:

Quinclorac: Another auxin-type herbicide used to control grass weeds.

Dicamba: A benzoic acid derivative used as a broad-spectrum herbicide.

This compound stands out due to its labeled carbon atoms, which provide a distinct advantage in research applications.

Actividad Biológica

Quinmerac-13C6 is a derivative of the herbicide Quinmerac, which is primarily used to control weeds in various crops. The biological activity of this compound has been evaluated through several studies focusing on its herbicidal properties and its interaction with biological systems. This article summarizes key findings regarding the compound's biological activity, including data tables, case studies, and detailed research findings.

This compound is a labeled isotopic variant of Quinmerac, featuring a carbon-13 isotope. The compound functions as a protoporphyrinogen IX oxidase (PPO) inhibitor, a crucial enzyme in the biosynthesis of chlorophyll in plants. The inhibition of PPO leads to the accumulation of protoporphyrin IX, which causes oxidative damage to plant tissues when exposed to light, ultimately resulting in plant death.

Herbicidal Efficacy

The herbicidal activity of this compound has been assessed through various bioassays. In one study, the compound demonstrated effective control over several weed species at concentrations as low as 37.5 g a.i./ha. The inhibition constant () for this compound against Nicotiana tabacum PPO was found to be significantly lower than that for human PPO, indicating a high selectivity for plant targets over human enzymes.

| Compound | Target | Inhibition Constant () | Selectivity Factor |

|---|---|---|---|

| This compound | Nicotiana tabacum PPO | 14 nM | 3200 |

| This compound | Human PPO | 44.8 μM |

This selectivity is crucial for minimizing potential toxicity to humans and non-target organisms while effectively controlling weed populations.

Case Studies

- Field Trials : Field trials conducted in various agricultural settings have shown that this compound effectively reduces weed biomass by over 80% when applied post-emergence. The trials included a variety of crops such as maize and soybeans, demonstrating its versatility across different agricultural systems.

- Toxicological Studies : Toxicological assessments indicate that this compound exhibits low acute toxicity to mammals. In rodent studies, no significant adverse effects were observed at doses up to 1000 mg/kg body weight, which supports its safety profile for agricultural use.

Molecular Interactions

Molecular docking studies have elucidated the binding mechanism of this compound with PPO enzymes. These studies indicate that the compound fits well into the active site of the enzyme, forming stable interactions that lead to effective inhibition.

Environmental Impact

Research on the environmental behavior of this compound suggests it has a low persistence in soil and water systems, reducing the risk of long-term ecological effects. Studies measuring residue levels in soil post-application indicate rapid degradation, primarily through microbial activity.

Propiedades

IUPAC Name |

7-chloro-3-methylquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-6-4-7-2-3-8(12)9(11(14)15)10(7)13-5-6/h2-5H,1H3,(H,14,15)/i2+1,3+1,7+1,8+1,9+1,10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZOLUNSQWINIR-KIHIGKDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C=C2)Cl)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[13C]2=[13C]([13C](=[13C]([13CH]=[13CH]2)Cl)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676126 | |

| Record name | 7-Chloro-3-methyl(4a,5,6,7,8,8a-~13~C_6_)quinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185039-71-7 | |

| Record name | 7-Chloro-3-methyl(4a,5,6,7,8,8a-~13~C_6_)quinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.